5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Chagas disease Trypanosoma cruzi Structure-Activity Relationship

5-Amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 443110-39-2) is a heterocyclic small molecule (C15H12FN5O, MW 297.29 g/mol) defined by a 5-amino-1,2,3-triazole-4-carboxamide (ATC) core scaffold. This scaffold was identified via phenotypic high-content screening as a highly novel hit series against the intracellular parasite Trypanosoma cruzi, the causative agent of Chagas disease.

Molecular Formula C15H12FN5O
Molecular Weight 297.293
CAS No. 443110-39-2
Cat. No. B2593325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS443110-39-2
Molecular FormulaC15H12FN5O
Molecular Weight297.293
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N
InChIInChI=1S/C15H12FN5O/c16-10-6-8-11(9-7-10)18-15(22)13-14(17)21(20-19-13)12-4-2-1-3-5-12/h1-9H,17H2,(H,18,22)
InChIKeyMXFAHIWLLINUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Core Identity and Pharmacophoric Class


5-Amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 443110-39-2) is a heterocyclic small molecule (C15H12FN5O, MW 297.29 g/mol) defined by a 5-amino-1,2,3-triazole-4-carboxamide (ATC) core scaffold [1]. This scaffold was identified via phenotypic high-content screening as a highly novel hit series against the intracellular parasite Trypanosoma cruzi, the causative agent of Chagas disease [2]. The compound specifically features an N-(4-fluorophenyl) amide substituent and an N(1)-phenyl group on the triazole ring, positioning it as a late-stage functionalized analog within the broader ATC class that has been structurally optimized for improved oral exposure and metabolic stability [3].

Why 5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Substituted by Other ATC Analogs


The ATC scaffold is exquisitely sensitive to substitution patterns, making simple analog swapping scientifically invalid. Key structure-activity relationship (SAR) studies demonstrate that even minor modifications lead to complete loss of biological activity. Specifically, direct amide N-substitution with a phenyl ring is critical for submicromolar potency (pEC50 > 6), while the corresponding N-benzyl analog is inactive [1]. Furthermore, the position of the fluorine atom is a key determinant of activity; this compound places the fluorine on the N-phenyl amide ring, which is a distinct regioisomeric configuration from analogs where the fluorophenyl group is attached to the N(1) position of the triazole core (e.g., CAS 951902-81-1), leading to different electronic and steric properties that can impact target binding and metabolic fate [2].

Quantitative Evidence for 5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide Differentiation


Critical Amide N-Phenyl Substitution Required for Anti-T. cruzi Potency

The anti-T. cruzi activity of the ATC series is absolutely dependent on a directly linked aromatic amide at the C-4 carboxamide. The N-phenyl amide motif (present in compound 443110-39-2) is a core pharmacophoric requirement for submicromolar potency (pEC50 > 6). In a direct comparison from the primary optimization study, the N-benzyl analog (compound 44) was inactive, demonstrating that insertion of a single methylene spacer ablates activity [1].

Chagas disease Trypanosoma cruzi Structure-Activity Relationship

Regioisomeric Differentiation from N(1)-Fluorophenyl Triazole Analogs

Compound 443110-39-2 places a 4-fluorophenyl group on the exocyclic amide nitrogen. Its regioisomer, CAS 951902-81-1, places a 4-fluorophenyl group on the N(1) position of the triazole ring and an unsubstituted phenyl on the amide. Based on SAR trends in published triazole-4-carboxamide kinase inhibitors, the position of the fluorophenyl substituent critically influences the compound's interaction with the kinase hinge region and selectivity pocket, leading to divergent target engagement profiles [1]. While no direct comparative IC50 data is publicly available, patents on related triazole-4-carboxamide series (e.g., TrkA kinase inhibitors) demonstrate that even subtle regioisomeric changes can shift potency by over 100-fold [2].

Kinase inhibition Selectivity Isomeric differentiation

Predicted Physicochemical Differentiation: Solubility and Permeability

The computed topological polar surface area (TPSA) for compound 443110-39-2 is 85.8 Ų and its XLogP3-AA is 2.8 [1]. This TPSA is within the optimal range for balancing passive permeability and aqueous solubility. In the ATC optimization study, lead compounds with a similar TPSA range demonstrated significantly improved kinetic aqueous solubility (up to 200 µM) and oral exposure compared to high-LogD, low-TPSA analogs. The pendant 4-fluoro substituent on the anilide ring also contributes to metabolic stability by blocking a primary site of oxidative metabolism, a liability identified with unsubstituted phenyl rings in the series [2].

Drug-likeness ADME Physicochemical properties

Potential Antiproliferative Differentiation via Tubulin Polymerization Inhibition

Members of the 5-amino-1,2,3-triazole-4-carboxamide class, specifically those with N-aryl amide substituents, have been shown to inhibit tubulin polymerization and induce cell cycle arrest in the G2/M phase. Compound 443110-39-2, with its N-(4-fluorophenyl) amide, fits the structural profile of analogs demonstrating low micromolar IC50 values against various cancer cell lines . While direct IC50 data for this exact compound is not publicly available, its structural similarity to active antitubulin triazole-4-carboxamides positions it as a promising candidate for further investigation, particularly when compared to N-alkyl or N-benzyl amide variants that lack this antiproliferative activity.

Cancer Tubulin polymerization G2/M arrest

Validated Research Scenarios for 5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide


Chagas Disease Drug Discovery: Hit-to-Lead Optimization

This compound is a direct chemical probe for anti-T. cruzi drug discovery campaigns. The critical N-phenyl amide motif ensures potency, making it appropriate for further optimization of the anilide ring to improve aqueous solubility and oral exposure, following the established SAR pathway that led to in vivo-active leads with significant parasite burden suppression in a mouse model [1].

Kinase Inhibitor Selectivity Profiling with a Fluorinated Triazole Scaffold

The unique N-(4-fluorophenyl) amide regioisomeric configuration differentiates this compound from other commercially available ATC analogs. It is an ideal tool for exploring how the position of the fluorophenyl group influences kinase selectivity profiles, particularly for kinases where the hinge-binding motif is sensitive to the amide substituent geometry, as demonstrated in TrkA and c-Met inhibitor programs [2].

Metabolic Stability Benchmarking in Lead Optimization Programs

The presence of the 4-fluoro substituent on the anilide ring offers a strategic advantage for medicinal chemists benchmarking metabolic stability. This compound can serve as a direct comparator to unsubstituted phenyl or other halogenated analogs to quantify the impact of para-fluorination on microsomal clearance, a key parameter that was systematically optimized in the ATC series to achieve promising oral exposure [3].

Chemical Biology Probe for Tubulin Polymerization Studies

Based on class-level evidence, the 5-amino-N-aryl-1,2,3-triazole-4-carboxamide scaffold disrupts tubulin polymerization, leading to G2/M cell cycle arrest. This compound, as a pure, characterized standard, is a valuable chemical biology probe for investigating structure-activity relationships around tubulin binding and for validating target engagement in phenotypic screens for anticancer agents .

Quote Request

Request a Quote for 5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.